molecular formula C10H23N3 B3202182 N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine CAS No. 1020945-27-0

N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine

Cat. No.: B3202182
CAS No.: 1020945-27-0
M. Wt: 185.31 g/mol
InChI Key: BJHCSXTYIGIZKZ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine (CAS No. 1020945-27-0) is a tertiary amine with the molecular formula C₁₀H₂₃N₃ and a molecular weight of 185.31 g/mol . Structurally, it features a piperidine core substituted with a dimethyl group at the 1-position and a 2-(methylamino)ethyl chain at the 4-position. This compound has been utilized in synthetic chemistry, particularly in multicomponent reactions under ultrasound irradiation, as a catalyst or intermediate .

Properties

IUPAC Name

N,N'-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-11-6-9-13(3)10-4-7-12(2)8-5-10/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCSXTYIGIZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with methylating agents. One common method involves the alkylation of piperidine with N-methyl-2-chloroethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antimalarial Activity

The compound N,1-dimethyl-N-(4-nitro-2-(trifluoromethyl)phenyl)piperidin-4-amine () exhibits potent inhibition of Plasmodium falciparum protein kinase 6 (PfPK6), a malaria drug target. Its nitro and trifluoromethyl groups enhance binding affinity, likely through hydrophobic and electron-withdrawing interactions . In contrast, the target compound lacks such substituents, suggesting divergent biological applications.

Neuroactive Compounds

MBA236 () is a dual cholinesterase and monoamine oxidase (MAO) inhibitor, featuring a bulky indole-propargyl moiety linked to the piperidine core. This structural complexity enables dual enzyme targeting, critical for Alzheimer’s disease therapy . The target compound’s smaller 2-(methylamino)ethyl group may limit its ability to interact with large enzyme active sites.

Antiviral Potential

The oxadiazole ring likely contributes to π-π stacking interactions with viral protease residues . The absence of aromatic systems in the target compound limits its applicability in this context.

Biological Activity

N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine (commonly referred to as DMEMPA) is a piperidine derivative with significant potential in various biological applications. This article provides an in-depth examination of its biological activity, including its interaction with biological systems, therapeutic implications, and comparative studies with similar compounds.

  • Molecular Formula : C10H23N3
  • Molecular Weight : 185.31 g/mol
  • IUPAC Name : N,N'-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

The compound features a piperidine ring substituted with dimethyl and methylamino groups, which contribute to its unique biological properties.

DMEMPA interacts with various molecular targets, primarily receptors and enzymes. Its mechanism of action can vary based on the specific biological context but generally involves:

  • Agonistic or antagonistic activity at neurotransmitter receptors.
  • Modulation of enzyme activities, influencing biochemical pathways related to neuropharmacology.

Central Nervous System (CNS) Effects

Research indicates that DMEMPA exhibits potential therapeutic properties for CNS-related disorders. It has been studied for its effects on:

  • Neurotransmitter Systems : DMEMPA may influence dopamine and serotonin pathways, making it a candidate for treating conditions such as depression and anxiety.
  • Neuroprotection : Some studies suggest that DMEMPA could provide neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Antibacterial and Antifungal Activity

Preliminary investigations have shown that DMEMPA and its derivatives possess antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Certain piperidine derivatives, including DMEMPA, have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : The compound has also been tested against various fungal strains, showing moderate to strong inhibitory effects.

Comparative Studies

To understand the unique properties of DMEMPA, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
N,N-DimethylethylenediaminePiperidine derivativeSimilar CNS effects
N-Methyl-2-piperidonePiperidone derivativeLower potency in CNS modulation
N-MethylpiperidineSimple piperidineLimited biological activity

DMEMPA's unique substitution pattern enhances its versatility in both chemical reactivity and biological applications.

Case Studies and Research Findings

  • Study on Neuroprotective Properties :
    • A study evaluated the neuroprotective effects of DMEMPA in a model of oxidative stress. Results indicated that DMEMPA significantly reduced neuronal cell death by modulating oxidative stress markers.
  • Antimicrobial Efficacy Assessment :
    • In vitro tests showed that DMEMPA had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .
  • Pharmacological Profile Evaluation :
    • A comprehensive pharmacological assessment highlighted DMEMPA's potential as a dual-action agent targeting both neurotransmitter systems and microbial pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine
Reactant of Route 2
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N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine

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